3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester
Overview
Description
3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C14H20BClO3 and a molecular weight of 282.57 g/mol . This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron atom from the boronic ester .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, being a boronic ester, can participate in this reaction, leading to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its storage temperature is between 2-8°C, indicating that it may have specific stability and handling requirements .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound should be stored at low temperatures (2-8°C) to maintain its stability . Additionally, the compound should be handled carefully to avoid dust formation and exposure to mist, gas, or vapors .
Biochemical Analysis
Biochemical Properties
They can interact with various enzymes and proteins, often serving as intermediates in the formation of carbon-carbon bonds .
Cellular Effects
Boronic esters have been used in the development of drug delivery systems, such as reactive oxygen species (ROS)-responsive nanoparticles . These systems can influence cell function by delivering therapeutic agents in response to specific cellular conditions.
Molecular Mechanism
Boronic esters are known to participate in Suzuki–Miyaura cross-coupling reactions, which involve the transfer of organoboron compounds to palladium, forming new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and can be stored at room temperature .
Metabolic Pathways
Boronic esters are known to participate in various biochemical reactions, including carbon-carbon bond formations .
Transport and Distribution
Boronic esters are known to be involved in various biochemical reactions, suggesting they can be transported and distributed within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester typically involves the reaction of 3-Chloro-4-methoxy-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyphenylboronic acid: Similar structure but lacks the pinacol ester group.
4-Methoxyphenylboronic acid pinacol ester: Similar structure but lacks the chlorine and methyl groups.
5-Methyl-2-phenylboronic acid pinacol ester: Similar structure but lacks the chlorine and methoxy groups.
Uniqueness
3-Chloro-4-methoxy-5-methylphenylboronic acid pinacol ester is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-9-7-10(8-11(16)12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDVRFXJSYNZMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801166-63-1 | |
Record name | 2-(3-chloro-4-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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